molecular formula C24H25N3O3 B11645457 N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

Cat. No.: B11645457
M. Wt: 403.5 g/mol
InChI Key: LJKLFXGMOXUITC-UHFFFAOYSA-N
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Description

N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound belonging to the class of furo[2,3-d]pyrimidines. These compounds are characterized by a fused ring system containing both furan and pyrimidine rings. The presence of methoxyphenyl groups adds to its unique chemical structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-ylamino]-ethanol
  • 1-{4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-(trifluoromethyl)phenyl]urea

Uniqueness

N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of butyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H25N3O3/c1-4-5-14-25-23-21-20(16-6-10-18(28-2)11-7-16)22(30-24(21)27-15-26-23)17-8-12-19(29-3)13-9-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,26,27)

InChI Key

LJKLFXGMOXUITC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=C(OC2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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